molecular formula C5H5ClN2 B1361110 4-Chloro-6-methylpyrimidine CAS No. 3435-25-4

4-Chloro-6-methylpyrimidine

Cat. No. B1361110
CAS RN: 3435-25-4
M. Wt: 128.56 g/mol
InChI Key: MVAXKFAQKTWRAH-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyrimidine is a compound with the molecular formula C5H5ClN2 . It has a molecular weight of 128.56 g/mol . The compound is also known by several synonyms, including 4-Methyl-6-chloropyrimidine and Pyrimidine, 4-chloro-6-methyl .


Synthesis Analysis

The synthesis of 4-Chloro-6-methylpyrimidine involves various methods. One such method involves the preparation of a 1:1 cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid. This is achieved through a slow evaporation method in methanol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methylpyrimidine includes a pyrimidine ring with a chlorine atom at the 4th position and a methyl group at the 6th position . The InChI key for this compound is MVAXKFAQKTWRAH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrimidine compounds, including 4-Chloro-6-methylpyrimidine, are known to undergo various chemical reactions. These include reactions with phosphorous oxychloride (POCl3), leading to chlorination .


Physical And Chemical Properties Analysis

4-Chloro-6-methylpyrimidine has a molecular weight of 128.56 g/mol and a density of 1.2±0.1 g/cm3 . It has a boiling point of 199.6±20.0 °C at 760 mmHg . The compound has a topological polar surface area of 25.8 Ų and a complexity of 76.8 .

Scientific Research Applications

Synthesis and Process Research

4-Chloro-6-methylpyrimidine serves as a critical intermediate in the synthesis of various compounds. It's notably used in the production of the anticancer drug dasatinib. The synthesis involves a series of steps, including cyclization and chlorination, with phosphorus oxychloride playing a key role in these processes (Guo Lei-ming, 2012).

Role in Chemical Reactions

The compound also plays a part in unique chemical reactions. For example, it reacts with H2O2 in ethanol to form 5-chloro-6-methyluracil, demonstrating its reactivity and potential for creating diverse chemical structures (R. K. Glushkov, B. A. Ivin, E. G. Sochilin, 1971).

Molecular Structure and Biological Activity Studies

In-depth studies of molecules containing 4-chloro-6-methylpyrimidine, such as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, have been conducted. These studies focus on understanding the molecular structure using various experimental and theoretical techniques, which are crucial for developing potential medical applications (S. Aayisha et al., 2019).

Applications in Electrolytic Reduction

The electrolytic reduction of derivatives like 2-Amino-4-chloropyrimidine has been explored, demonstrating the compound's utility in various chemical reduction processes. This is significant for understanding its reactivity and potential applications in various industrial processes (Kiichiro Sugino et al., 1957).

Development of Novel Synthesis Methods

Research has been conducted on novel synthesis methods involving derivatives of 4-Chloro-6-methylpyrimidine. These methods are crucial for the efficient production of these compounds, which can have various applications in pharmaceuticals and other industries (S. Nishigaki et al., 1970).

Exploration in Antimicrobial Applications

The compound has been used to synthesize derivatives with pronounced antimicrobial effects. This is particularly significant for developing new antibiotics and treatments for microbial infections (A. V. Erkin et al., 2007; A. V. Erkin et al., 2008).

Studies on Anticancer Properties

4-Chloro-6-methylpyrimidine is used in synthesizing α-aminophosphonates with potential anticancer properties. This research is pivotal in developing new cancer treatments (Gajjala Raghavendra Reddy et al., 2020).

Kinetic Studies and Mechanism Analysis

Kinetic studies and analyses of mechanisms, such as the fluorination of derivatives, provide insights into the compound's reactivity. This knowledge is crucial for its application in chemical synthesis and industrial processes (T. Wei et al., 1987).

Safety And Hazards

4-Chloro-6-methylpyrimidine may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAXKFAQKTWRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342439
Record name 4-Chloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methylpyrimidine

CAS RN

3435-25-4
Record name 4-Chloro-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3435-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID20342439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-methylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
350
Citations
A Maggiolo, AP Phillips - The Journal of Organic Chemistry, 1951 - ACS Publications
… 2-amino-4-chloro-6-methylpyrimidine (1, 2). When, however, equivalent amounts of diethylamine or piperidine (V), with 2-amino-4-chloro6-methylpyrimidine and hydrochloricacid are …
Number of citations: 20 pubs.acs.org
H Gershon, AT Grefig, AA Scala - Journal of Heterocyclic …, 1983 - Wiley Online Library
… yielded 60% of 2-amino-4-chloropyrimidine and 40% of the isomer (13), and when treated similarly, 2,4-dichloro-6methylpyrimidine yielded 28% of 2-amino-4-chloro-6methylpyrimidine …
Number of citations: 35 onlinelibrary.wiley.com
LM Werbel, A Curry, EF Elslager… - Journal of Heterocyclic …, 1973 - Wiley Online Library
… ]|-6-methyl-2-pyrimidinyl)amino]benzimidazoles (VII) was synthesized in 3-88% yield by the condensation of the requisite 2-[(2-benzimidazolyl)amino]-4-chloro-6-methylpyrimidine (VI) …
Number of citations: 24 onlinelibrary.wiley.com
AP Phillips - The Journal of Organic Chemistry, 1952 - ACS Publications
… was made of the effect of variation of the base strength of the amine and of the strength of the acid catalyst upon the reaction between amines and2-amino-4-chloro-6-methylpyrimidine (I…
Number of citations: 3 pubs.acs.org
T Jayavarthanan, N Sundaraganesan… - … Acta Part A: Molecular …, 2012 - Elsevier
The solid phase FTIR and FT–Raman spectra of 2-amino-4-chloro-6-methylpyrimidine (2A4Cl6MP) have been recorded in the regions 400–4000 and 50–4000cm −1 , respectively. The …
Number of citations: 11 www.sciencedirect.com
Z Cinar, M Karabacak, M Cinar, M Kurt… - … Acta Part A: Molecular …, 2013 - Elsevier
… Recently, our group reported vibrational spectra, UV and NMR, first order hyperpolarizability and HOMO–LUMO analysis of a similar molecule 2-amino-4-chloro-6-methylpyrimidine [7]. …
Number of citations: 8 www.sciencedirect.com
S NISHIGAKI, K SENGA, K OGIWARA… - Chemical and …, 1970 - jstage.jst.go.jp
… Direct synthesis of 4, 4'-dichloro-6, 6'-dimethyl-2, 2'-iminodipyrimidine was realized in the reaction of 2-amino-4-hydroxy-6-methylpyrimidine or 2-amino-4-chloro-6-methylpyrimidine …
Number of citations: 2 www.jstage.jst.go.jp
LE Lyons, JC Mackie - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… By means of the first-order weak coupling theory we are also able to make an unambiguous assignment of system I1 in 2-amino-4-chloro-6-methylpyrimidine. First-order calculations for …
Number of citations: 0 pubs.rsc.org
S Ebenezer, PT Muthiah, RJ Butcher - Crystal growth & design, 2011 - ACS Publications
… (42-49) In the present study, 17 co-crystals using aminopyrimidine bases, 2-amino-4, 6-dimethylpyrimidine (MP) and 2-amino-4-chloro-6-methylpyrimidine (CP), with various acids (…
Number of citations: 56 pubs.acs.org
V Gerhardt, M Bolte - Acta Crystallographica Section C: Structural …, 2016 - scripts.iucr.org
… Cocrystallization experiments of 2-amino-5-bromo-6-methylpyrimidin-4-one with 2-amino-4-chloro-6-methylpyrimidine in dimethyl sulfoxide (DMSO) at 323 K yielded solvent-free crystal …
Number of citations: 1 scripts.iucr.org

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